molecular formula C13H13NO3 B1420482 Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate CAS No. 52979-32-5

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

Cat. No.: B1420482
CAS No.: 52979-32-5
M. Wt: 231.25 g/mol
InChI Key: UFHWJOTXZOPDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate is a chemical compound with the molecular formula C13H13NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a quinoline core structure substituted with hydroxy, methyl, and carboxylate groups, making it a valuable molecule in various scientific research fields .

Preparation Methods

The synthesis of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxyquinoline and methyl iodide.

    Reaction Conditions: The reaction is carried out under basic conditions using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 4-hydroxyquinoline is reacted with methyl iodide in the presence of potassium carbonate to form the methylated product. The reaction mixture is then heated to facilitate the formation of the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and hydroxy groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

    Esterification: The carboxylate group can be esterified with alcohols in the presence of acid catalysts to form various esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., sulfuric acid, hydrochloric acid), and specific temperature and pressure conditions. Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various esters.

Scientific Research Applications

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate can be compared with other similar compounds, such as:

    4-Hydroxyquinoline: A parent compound with similar structural features but lacking the methyl and carboxylate groups.

    Methyl 4-hydroxyquinoline-2-carboxylate: Similar to the target compound but without the dimethyl substitution on the quinoline ring.

    7,8-Dimethylquinoline: A compound with dimethyl substitution but lacking the hydroxy and carboxylate groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (MHDQ) is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, along with mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃NO₃
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 52979-32-5

MHDQ features a quinoline core structure with hydroxy, methyl, and carboxylate substituents, which contribute to its biological activity and reactivity in various chemical processes .

1. Antimicrobial Activity

MHDQ has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. The mechanism involves binding to specific enzymes that are crucial for microbial survival.

Pathogen Activity Mechanism
Staphylococcus aureusInhibition observedEnzyme inhibition
Escherichia coliModerate inhibitionDisruption of metabolic pathways
Candida albicansEffective antifungalCell wall synthesis interference

2. Antiviral Properties

Research has highlighted MHDQ's potential as an antiviral agent, particularly against the Hepatitis B virus (HBV). Molecular docking studies suggest that MHDQ can act as a potent inhibitor of HBV replication. In vitro studies confirmed that MHDQ at a concentration of 10 µM significantly inhibited HBV replication .

3. Anticancer Activity

MHDQ has been investigated for its anticancer properties across several cancer cell lines. The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells through the modulation of cellular signaling pathways.

  • Case Study : A study evaluated the effects of MHDQ on breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54918Reactive oxygen species generation

The biological activity of MHDQ is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : MHDQ binds to enzymes involved in microbial metabolism and viral replication.
  • Cellular Pathways : It modulates pathways related to cell proliferation and apoptosis, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) : The generation of ROS leads to oxidative stress in cancer cells, promoting cell death.

Research Findings

Recent studies have focused on the synthesis and evaluation of MHDQ derivatives to enhance its biological activity:

  • Synthesis of Derivatives : Researchers synthesized several derivatives of MHDQ to improve potency against specific pathogens and cancer types.
  • In Vitro Studies : These derivatives were tested for their efficacy against various cell lines and pathogens, showing improved activity compared to the parent compound .

Properties

IUPAC Name

methyl 7,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7-4-5-9-11(15)6-10(13(16)17-3)14-12(9)8(7)2/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHWJOTXZOPDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674801
Record name Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52979-32-5
Record name Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate
Reactant of Route 3
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate
Reactant of Route 5
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate
Reactant of Route 6
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.